rhamnogalacturonan AS3
Description
Properties
CAS No. |
144245-70-5 |
|---|---|
Molecular Formula |
C8H13NO2 |
Synonyms |
rhamnogalacturonan AS3 |
Origin of Product |
United States |
Isolation and Advanced Purification Methodologies for Rhamnogalacturonan As3
Identification of Plant and Microbial Sources for Rhamnogalacturonan Isolates
Rhamnogalacturonans are complex pectic polysaccharides integral to the primary cell walls of many plants. researchgate.net While found broadly across the plant kingdom, certain species are particularly rich sources, making them ideal candidates for isolation. These polysaccharides are characterized by a backbone of repeating disaccharide units of rhamnose and galacturonic acid. uga.edu The structure, particularly the nature and length of the neutral sugar side chains, can vary significantly depending on the botanical source and the stage of development. researchgate.net
Achyrocline satureioides : Commonly known as "macela," this plant from the Asteraceae family is native to South America and is widely used in traditional medicine. wikipedia.orgtheferns.info Its inflorescences are recognized as a source of bioactive compounds, including polysaccharides with rhamnogalacturonan structures. nih.govnih.gov Research into its chemical composition has highlighted the presence of these complex carbohydrates, which contribute to its documented therapeutic effects. researchgate.net
Radix Astragali : The dried root of Astragalus membranaceus or Astragalus mongholicus, known as "Huangqi," is a fundamental herb in traditional Chinese medicine. frontiersin.org It is a well-established source of bioactive polysaccharides, collectively referred to as Astragalus polysaccharides (APS). nih.govnih.gov Structural analyses have confirmed that many of these polysaccharides are rhamnogalacturonan-type pectins. frontiersin.org These polysaccharides are often separated into various fractions through purification processes, yielding isolates with distinct molecular weights and compositions.
Below is a table summarizing key rhamnogalacturonan-containing polysaccharides isolated from Radix Astragali.
| Polysaccharide Fraction | Source | Key Monosaccharide Components | Notes |
| RAP (Radix Astragalus Polysaccharide) | Astragalus membranaceus | Rhamnose, Arabinose, Glucose, Galactose, Galacturonic Acid | A water-soluble polysaccharide with immunomodulatory and other biological effects. frontiersin.org |
| APS-I | Astragali Radix | High molecular weight fraction (>2,000 kDa). | Different molecular weight fractions show varied immune activity. academax.com |
| APS-II | Astragali Radix | Medium molecular weight fraction (~10 kDa). | Demonstrated the strongest immunoenhancing activity among fractions. academax.com |
| APS-III | Astragali Radix | Low molecular weight fraction (~300 Da). | Structural differences exist across fractions. academax.com |
This table is interactive. Click on the headers to sort the data.
The yield and quality of the isolated rhamnogalacturonan are highly dependent on the initial raw material and its handling.
Plant Part and Harvest Time : For Achyrocline satureioides, the inflorescences (flower heads) are typically used. wikipedia.org For Radix Astragali, the roots are the source material. frontiersin.org The age of the plant and the time of harvest can influence the concentration and structure of the polysaccharides.
Drying and Milling : After harvesting, the plant material is typically dried to prevent enzymatic degradation and microbial growth. Vacuum freeze-drying is a common method. nih.gov Subsequently, the material is ground into a fine powder to increase the surface area, which enhances the efficiency of the extraction process. nih.gov
Pre-treatment : A crucial preparatory step involves the removal of low-molecular-weight, ethanol-soluble compounds such as lipids, pigments, and monosaccharides. This is typically achieved by treating the powdered raw material with ethanol (B145695) (e.g., 80% v/v), often assisted by ultrasonication to improve efficiency. nih.gov This "defatting" step ensures that the subsequent extraction yields a purer polysaccharide fraction. The resulting solid residue, known as the alcohol-insoluble residue (AIR), serves as the starting material for polysaccharide extraction. nih.gov
Optimized Extraction Protocols for Rhamnogalacturonan Enrichment
The goal of extraction is to efficiently solubilize rhamnogalacturonan from the plant cell wall matrix while preserving its structural integrity. Various methods, from conventional to innovative, are employed to achieve this.
Hot Water Extraction (HWE) : This is the most common and environmentally benign method for extracting water-soluble polysaccharides. nih.gov The process involves treating the pre-treated plant material with hot water (e.g., 95°C) for an extended period (e.g., 3 hours). nih.gov However, HWE can be time-consuming and may result in lower yields compared to other methods. nih.gov
Acidic Treatment : Acidic solutions (pH 1.5-3.0) effectively hydrolyze the plant cell wall structure, leading to better solubility and higher yields of pectin (B1162225). nih.govresearchgate.net This method, however, can cause significant degradation of the neutral sugar side chains characteristic of rhamnogalacturonan-I, and is more suited for extracting homogalacturonan-rich pectins. researchgate.netresearchgate.net
Alkaline Treatment : Using alkaline solutions (e.g., NaOH, KOH at pH 8.5-13) is an effective method for isolating rhamnogalacturonan-I. nih.govresearchgate.net Alkaline conditions break the ester bonds linking pectin to other cell wall components, facilitating its release. researchgate.net This method tends to preserve the neutral sugar side chains but can cause depolymerization of the polysaccharide backbone through β-elimination. researchgate.netnih.gov
Enzymatic extraction offers a milder and more specific alternative to harsh chemical treatments. This method utilizes enzymes that selectively degrade other cell wall components, thereby releasing the target rhamnogalacturonan. researchgate.net
Commonly used enzymes include:
Polygalacturonases (PG) : These enzymes specifically hydrolyze the homogalacturonan (smooth) regions of the pectin network, which can release the more complex, branched rhamnogalacturonan-I domains. researchgate.netresearchgate.net
Cellulases and Hemicellulases : These enzymes break down the cellulose (B213188) and hemicellulose framework of the cell wall, further aiding in the release of entrapped pectic polysaccharides. researchgate.net
Enzymatic extraction is valued for its ability to yield high-purity rhamnogalacturonan with well-preserved structures. researchgate.net For example, using a highly purified polygalacturonase on potato pulp has been shown to be an effective method for large-scale extraction of rhamnogalacturonan I. researchgate.netresearchgate.net
Deep Eutectic Solvents (DES) : DES are a new class of green solvents composed of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., ethylene (B1197577) glycol). mdpi.comnih.gov They are biodegradable, inexpensive, and have a high capacity to dissolve polysaccharides by disrupting the plant cell wall matrix. mdpi.commdpi.com DES-assisted extraction (DESE) has been shown to improve the extraction efficiency of rhamnogalacturonan-I-enriched polysaccharides. mdpi.com
High-Pressure Assisted Extraction (HPAE) : This non-thermal technology uses high hydrostatic pressure (e.g., 100-600 MPa) to enhance the extraction process. oup.com The pressure disrupts cell membranes and walls, improving solvent penetration and mass transfer of the target compounds. academax.comoup.com HPAE is often combined with other methods, such as alkaline extraction or DESE, to further boost efficiency. mdpi.comoup.com The combination of high pressure with DES (High-Pressure-Assisted Deep Eutectic Solvent Extraction, or HPDEE) has been demonstrated as a promising technique for the selective and efficient extraction of RG-I-enriched polysaccharides. mdpi.comnih.gov
The table below compares different extraction methodologies for rhamnogalacturonan-I (RG-I) enriched polysaccharides.
| Extraction Method | Principle | Advantages | Disadvantages | Typical Conditions |
| Hot Water Extraction (HWE) | Solubilizes water-soluble polysaccharides using thermal energy. | Environmentally friendly, simple. nih.gov | Long extraction times, potentially lower yields. nih.gov | 95°C, 180 min. nih.gov |
| Alkaline Extraction | Breaks ester bonds, disrupting the cell wall matrix. researchgate.net | Effective for RG-I with preserved side chains. researchgate.net | Can cause backbone depolymerization (β-elimination). researchgate.net | pH 11-13, 90°C, 120 min. nih.gov |
| Enzymatic-Assisted Extraction | Uses specific enzymes (e.g., polygalacturonase) to degrade surrounding cell wall components. researchgate.net | High specificity, mild conditions, preserves structure. researchgate.net | Higher cost of enzymes, may require longer times. researchgate.net | Substrate dependent, e.g., 18-30h incubation. researchgate.net |
| DES-Assisted Extraction (DESE) | Utilizes green solvents (DES) to dissolve cell wall components. mdpi.com | High efficiency, eco-friendly, can be selective for RG-I. mdpi.com | Requires solvent preparation and recovery steps. | Choline chloride:ethylene glycol, 90°C, 150 min. mdpi.com |
| High-Pressure Assisted Extraction (HPAE) | High pressure disrupts cell structures, enhancing solvent penetration. oup.com | Non-thermal, efficient, can be eco-friendly. oup.com | Requires specialized equipment. | 400-500 MPa, 12-15 min, often combined with alkali. academax.com |
This table is interactive. Click on the headers to sort the data.
Chromatographic Separation and Fractionation Techniques for Rhamnogalacturonan AS3
The purification of specific pectic polysaccharides such as this compound from crude plant extracts is a complex process that necessitates the use of advanced chromatographic techniques. These methods are essential for separating the target polysaccharide from a heterogeneous mixture of other polymers, including neutral and other acidic polysaccharides, proteins, and polyphenols. The strategies employed typically exploit the unique physicochemical properties of rhamnogalacturonans, namely their anionic nature due to the presence of galacturonic acid residues and their high molecular weight.
Anion exchange chromatography (AEC) is a cornerstone technique for the initial fractionation of crude polysaccharide extracts containing this compound. This method separates molecules based on their net negative charge. The carboxyl groups of the galacturonic acid residues in the rhamnogalacturonan backbone confer a significant negative charge, allowing it to bind to a positively charged stationary phase, such as Diethylaminoethyl (DEAE)-Sepharose.
The process involves loading an aqueous solution of the polysaccharide extract onto the AEC column. Neutral polysaccharides and weakly acidic molecules pass through the column without binding, while acidic polysaccharides like this compound are retained. Elution is then achieved by applying a salt gradient (e.g., sodium chloride) or a pH gradient. As the salt concentration increases, the chloride ions compete with the negatively charged polysaccharide for binding sites on the stationary phase, leading to the sequential elution of molecules. Polysaccharides with a higher charge density require a higher salt concentration to be eluted. This method has been successfully used to fractionate water-soluble mucilage from flaxseed, yielding multiple acidic fractions composed of rhamnogalacturonan I (RG-I). researchgate.net These acidic fractions can be collected separately for further purification and characterization. researchgate.net
Following initial fractionation by AEC, Size Exclusion Chromatography (SEC), also known as gel filtration, is employed to separate the collected fractions based on their hydrodynamic volume or molecular weight. nih.gov This technique utilizes a porous stationary phase with pores of a specific size range. Larger molecules, unable to enter the pores, travel through the column more quickly and elute first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later.
SEC is critical for two main purposes in the purification of this compound:
Purification: It effectively separates the target high-molecular-weight rhamnogalacturonan from lower-molecular-weight polysaccharides and oligosaccharides. researchgate.net
Characterization: When coupled with detectors like Multi-Angle Laser Light Scattering (MALLS), SEC (HP-SEC) can provide accurate measurements of the molecular weight distribution of the purified fractions. researchgate.net
For instance, studies on flaxseed mucilage have used SEC/MALLS to determine the molecular weights of various acidic rhamnogalacturonan fractions, which were found to range from approximately 355 kDa to 756 kDa. researchgate.net Similarly, SEC is a standard method for isolating and analyzing rhamnogalacturonan-I (RG-I) and rhamnogalacturonan-II (RG-II) from various plant cell walls. nih.govbiorxiv.org
Achieving a high degree of purity for a specific polysaccharide fraction like this compound is rarely possible with a single chromatographic step. Therefore, multi-stage purification strategies that combine different separation principles are essential. nih.gov A common and effective workflow involves an initial separation based on charge, followed by a subsequent separation based on size.
A typical strategy begins with anion exchange chromatography (e.g., DEAE-Sepharose) to isolate a series of acidic polysaccharide fractions. researchgate.net Each of these acidic fractions, which may still be heterogeneous in terms of molecular size, is then subjected to one or more rounds of size exclusion chromatography. nih.govbiorxiv.org This orthogonal approach, combining charge-based and size-based separation, is highly effective at removing co-purifying contaminants and resolving polysaccharides with similar charge but different sizes, or vice-versa. The combination of these techniques is a fundamental part of the workflow for isolating pectin fragments for detailed structural analysis. biorxiv.org This ensures the final product is a homogeneous fraction, which is crucial for accurate structural elucidation and functional studies.
Assessment of Extraction Yield and Efficiency for this compound
The evaluation of extraction yield and efficiency is a critical step in developing a viable and sustainable process for obtaining this compound. The yield is typically expressed as the mass of the purified polysaccharide obtained relative to the initial dry mass of the source material (e.g., mg/g or weight %). Efficiency refers to the effectiveness of a particular extraction method in recovering the target polysaccharide from the raw material, often considering factors like time, energy, and solvent consumption.
Various extraction techniques have been developed to improve the yield and selectivity for rhamnogalacturonan-I enriched polysaccharides. These include conventional hot-water extraction (CHWE) and more advanced methods like deep-eutectic-solvent-assisted extraction (DESE), high-pressure-assisted deep eutectic solvent extraction (HPDEE), and extraction with binary systems like CO2 and water at high pressure. nih.govnih.gov
The following table summarizes research findings on the extraction yields of rhamnogalacturonan-I (RG-I) enriched fractions from various plant sources using different techniques.
| Plant Source | Extraction Method | Key Parameters | Yield (%) | Reference |
| Amazonian Cocoa Pod Husk | CO2 + H2O Binary System | 393.15-413.15 K, 20-30 MPa | 5.1 - 10.7 | nih.gov |
| Potato Cell Wall By-product | Enzymatic Extraction | Enzyme:Cell Wall Ratio of 240 units/g | 63.9 | researchgate.net |
| Tartary Buckwheat Leaves | Deep-Eutectic-Solvent-Assisted Extraction (DESE) | Optimized conditions | ~10.2 (102.3 mg/g) | nih.gov |
| Tartary Buckwheat Leaves | High-Pressure-Assisted DESE (HPDEE) | Optimized conditions | ~11.0 (110.1 mg/g) | nih.gov |
| Mandarin Citrus Peels | Manosonication Extraction (MSp) | 42 °C, 40% amplitude, 250 kPa, 20 min | 25.5 | researchgate.net |
| Mandarin Citrus Peels | Conventional Maceration (CMp) | Not specified | 18.3 | researchgate.net |
Detailed Structural Elucidation and Glycomic Analysis of Rhamnogalacturonan As3
Monosaccharide Compositional Analysis of Rhamnogalacturonan AS3
The first step in structural elucidation is to determine the types and quantities of the monosaccharide units that comprise the polysaccharide. This provides a foundational understanding of the building blocks of this compound.
Analysis of rhamnogalacturonan I (RG-I) type polysaccharides from various plant sources reveals a common set of constituent monosaccharides, although their proportions can vary significantly. For a typical rhamnogalacturonan, the primary components are rhamnose and galacturonic acid, which form the characteristic backbone. researchgate.net Neutral sugars such as galactose, arabinose, and smaller amounts of glucose, mannose, and xylose are also commonly present, typically as components of side chains. scispace.commdpi.com Glucuronic acid may also be found in trace amounts. scispace.com The specific quantification for this compound would be determined by techniques like gas chromatography-mass spectrometry (GC-MS) of alditol acetates or high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) after complete acid hydrolysis.
Table 1: Representative Constituent Monosaccharides in Rhamnogalacturonans (Note: Specific quantitative data for this compound is not publicly available. This table represents typical monosaccharides found in related rhamnogalacturonan-I structures.)
| Monosaccharide | Typical Presence |
|---|---|
| Rhamnose | High |
| Galacturonic Acid | High |
| Galactose | Variable |
| Arabinose | Variable |
| Glucose | Low / Trace |
| Mannose | Low / Trace |
| Xylose | Low / Trace |
Table 2: Example Molar Ratios from a Ginseng Rhamnogalacturonan-I Domain (Note: This data is from a different, well-characterized rhamnogalacturonan and serves as an illustrative example.)
| Monosaccharide | Molar Ratio (%) |
|---|---|
| Galacturonic Acid | 32.5 |
| Rhamnose | 11.2 |
| Galactose | 31.9 |
| Arabinose | 16.5 |
Glycosidic Linkage Analysis and Branching Patterns of this compound
While compositional analysis identifies the building blocks, glycosidic linkage analysis reveals how these monosaccharides are connected, defining the polysaccharide's backbone and branching structures. The structure of this compound was determined using methods including methylation analysis and partial acid hydrolysis. nih.gov
Methylation analysis is a powerful technique used to determine the specific carbon atoms involved in glycosidic bonds. mdpi.com The process involves methylating all free hydroxyl groups on the polysaccharide. The polymer is then hydrolyzed, the individual methylated monosaccharides are reduced to alditols and acetylated, and the resulting partially methylated alditol acetates (PMAAs) are identified and quantified by GC-MS. For a rhamnogalacturonan-I type structure, this analysis would typically identify 2,4-disubstituted rhamnose and 4-substituted galacturonic acid residues, confirming the →2)-α-L-Rhap-(1→4)-α-D-GalpA-(1→ backbone. mdpi.com It would also identify the linkage points of the side chains, commonly at the O-4 position of the rhamnose units. researchgate.netscispace.com
Partial acid hydrolysis uses dilute acid under controlled conditions to preferentially cleave the more labile glycosidic bonds, particularly those involving neutral sugars in the side chains, while leaving the more resistant backbone linkages intact. semanticscholar.org The glycosidic bonds of furanosidic sugars like arabinofuranose are especially susceptible to acid hydrolysis. researchgate.netsemanticscholar.org This technique allows for the selective removal and subsequent analysis of side chains, helping to determine their structure and their attachment points to the main backbone. semanticscholar.org Analyzing the products over a time course of hydrolysis reveals the sequence and arrangement of sugars within these side chains. semanticscholar.org
The side chains of rhamnogalacturonans are highly variable and are the primary source of structural diversity. researchgate.net These side chains are typically attached to the O-4 position of the rhamnose residues in the backbone. researchgate.netscispace.com Common side chain structures include linear and branched galactans, arabinans, and arabinogalactans. nih.gov
β-1,4-galactans: These are linear chains of galactose units linked by β-1,4 bonds. scispace.com
α-1,5-arabinans: These consist of arabinose units linked in a linear α-1,5 fashion, which can be further branched. scispace.com
Arabinogalactan-I (AG-I): This structure consists of a β-1,4-galactan backbone decorated with arabinan (B1173331) side chains. researchgate.netscispace.com
Arabinogalactan-II (AG-II): These are highly branched structures with a β-1,3-galactan backbone and extensive arabinogalactan (B145846) side chains. scispace.commdpi.com
The specific types and structures of the side chains in this compound would be confirmed by detailed analysis of the fragments from partial hydrolysis and by comprehensive 1D and 2D NMR spectroscopy. scispace.com
Advanced Spectroscopic Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)
One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful, non-invasive methods for the structural analysis of polysaccharides. For rhamnogalacturonan-I (RG-I) domains, which are characteristic of pectic polysaccharides, specific signals in the NMR spectra can be assigned to the constituent sugar residues and their linkages.
In the case of a similar rhamnogalacturonan I domain, RG-I-3A, isolated from ginseng pectin (B1162225), detailed NMR analysis has been performed. nih.gov The ¹H-NMR spectrum of RG-I-3A shows anomeric proton signals for α-1,5/1,3,5-Araf and t-Araf at 5.05 and 5.08 ppm, respectively. nih.gov The anomeric proton signal for α-Rhap is identified at 5.17 ppm, while the H-6 protons of α-1,2-Rhap and α-1,2,4-Rhap resonate at 1.18 and 1.24 ppm, respectively. nih.gov
The ¹³C-NMR spectrum of RG-I-3A reveals key carbon resonances. nih.gov The anomeric carbons of non-reducing terminal Araf, α-1,5-Araf, and α-1,3,5-Araf are assigned to peaks at 108.26, 106.45, and 106.36 ppm. nih.gov The anomeric carbon of α-Rhap is observed at 96.44 ppm, with the C-6 carbons of α-1,2-Rhap and α-1,2,4-Rhap appearing at 15.50 ppm and 15.72 ppm. nih.gov A broad peak around 172.44 ppm is attributed to the C-6 carboxyl groups of α-1,4-GalpA. nih.gov The anomeric carbon and proton of α-1,4-GalpA are found at 97.51 and 5.02 ppm, respectively. nih.gov
These assignments, often confirmed through 2D NMR experiments like COSY and HSQC, allow for the reconstruction of the polysaccharide's primary structure, including the repeating disaccharide backbone of [→4)-α-D-GalpA-(1→2)-α-L-Rhap-(1→] and the nature and attachment points of neutral sugar side chains. nih.gov
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Key Residues in a Rhamnogalacturonan-I Domain (RG-I-3A) (Data sourced from a study on a similar rhamnogalacturonan I domain for illustrative purposes)
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-1,4-GalpA | H-1 / C-1 | 5.02 | 97.51 |
| C-6 | - | 172.44 | |
| α-Rhap | H-1 / C-1 | 5.17 | 96.44 |
| α-1,2-Rhap | H-6 / C-6 | 1.18 | 15.50 |
| α-1,2,4-Rhap | H-6 / C-6 | 1.24 | 15.72 |
| t-Araf | H-1 / C-1 | 5.08 | 108.26 |
| α-1,5-Araf | H-1 / C-1 | 5.05 | 106.45 |
| α-1,3,5-Araf | H-1 / C-1 | 5.05 | 106.36 |
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Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule, providing a molecular fingerprint of the sample. researchgate.netmdpi.com For rhamnogalacturonans, the FTIR spectrum exhibits characteristic absorption bands that confirm its polysaccharide nature and provide information about its composition.
Key spectral regions for the analysis of pectic polysaccharides include:
~3400 cm⁻¹: A broad band corresponding to the O-H stretching vibrations of the hydroxyl groups. researchgate.net
~2930 cm⁻¹: C-H stretching vibrations of the sugar rings. researchgate.net
~1745 cm⁻¹: C=O stretching of esterified carboxyl groups (methyl esters) in galacturonic acid. researchgate.net
~1630 cm⁻¹: C=O stretching of non-esterified (free) carboxyl groups in galacturonic acid. researchgate.net
1200-950 cm⁻¹: The "fingerprint" region, containing complex C-O and C-C stretching vibrations and glycosidic linkage information. researchgate.net
The ratio of the absorbances at ~1745 cm⁻¹ and ~1630 cm⁻¹ can be used to estimate the degree of methylesterification of the pectin, a crucial parameter influencing its physicochemical properties.
Table 2: Characteristic FTIR Absorption Bands for Rhamnogalacturonan Polysaccharides
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 | O-H stretching |
| ~2930 | C-H stretching |
| ~1745 | C=O stretching (esterified carboxyl) |
| ~1630 | C=O stretching (free carboxyl) |
| 1200-950 | C-O, C-C stretching, glycosidic linkages |
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Mass Spectrometry-Based Structural Insights (e.g., MALDI-TOF MS)
Mass spectrometry (MS) techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, are invaluable for determining the molecular weight distribution of polysaccharides and for sequencing oligosaccharide fragments. researchgate.net
In the structural analysis of rhamnogalacturonans, MS is often used after enzymatic or mild acid hydrolysis, which breaks the complex polysaccharide into smaller, more manageable oligosaccharides. researchgate.net The mass of these fragments provides direct information about their monosaccharide composition. For instance, the mass difference between peaks in a MALDI-TOF spectrum can correspond to the mass of a specific sugar residue (e.g., rhamnose, galactose, arabinose), allowing for the deduction of the sequence. researchgate.net
For example, in the analysis of an apple pectin fragment, MALDI-TOF MS was used to identify an oligosaccharide with a mass-to-charge ratio (m/z) corresponding to a composition of two rhamnose and three galacturonic acid residues. researchgate.net Further fragmentation analysis (MS/MS) can reveal the connectivity between these residues.
Structural Homologies and Distinctive Features of this compound Compared to Other Rhamnogalacturonans
Rhamnogalacturonans are a diverse family of pectic polysaccharides, with two main types, Rhamnogalacturonan-I (RG-I) and Rhamnogalacturonan-II (RG-II), being the most studied. biorxiv.org
Rhamnogalacturonan-I (RG-I) possesses a backbone of alternating [→4)-α-D-galacturonic acid-(1→2)-α-L-rhamnose-(1→] units. nih.gov The rhamnose residues are often substituted at the O-4 position with side chains of neutral sugars, primarily arabinans, galactans, or arabinogalactans. nih.govnih.gov The nature and length of these side chains are a major source of structural diversity among RG-I from different plant sources. biorxiv.org For instance, potato RG-I is rich in β-1,4-galactan side chains, while other sources may have more arabinan-rich side chains. nih.gov
Rhamnogalacturonan-II (RG-II) is a much more complex structure with a short α-1,4-linked homogalacturonan backbone substituted with four different, structurally complex oligosaccharide side chains. nih.govnih.gov RG-II contains a remarkable diversity of unusual sugars and is highly conserved across vascular plants. nih.gov A key feature of RG-II is its ability to form borate-diester cross-linked dimers, which are crucial for the integrity of the plant cell wall. nih.gov
Table 3: General Structural Comparison of Rhamnogalacturonan Types
| Feature | Rhamnogalacturonan-I (RG-I) | Rhamnogalacturonan-II (RG-II) |
| Backbone | Repeating [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→] | α-1,4-linked homogalacturonan |
| Side Chains | Arabinans, galactans, arabinogalactans | Four complex, conserved oligosaccharide chains |
| Sugar Diversity | Common sugars (Ara, Gal, Rha, GalA) | Contains unusual sugars (e.g., Kdo, Dha, Api) |
| Cross-linking | Generally not cross-linked | Forms borate-diester cross-linked dimers |
| Structural Variability | High variability in side chains depending on source | Highly conserved structure across species |
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Biosynthesis, Genetic Regulation, and Metabolic Pathways of Rhamnogalacturonan As3 Precursors
Identification and Characterization of Glycosyltransferases Involved in Rhamnogalacturonan Backbone Synthesis
The backbone of rhamnogalacturonan is a heteropolysaccharide, and its synthesis requires the coordinated action of specific glycosyltransferases. For rhamnogalacturonan I (RG-I), the backbone consists of a repeating disaccharide unit of [→2)-α-L-Rha-(1→4)-α-D-GalA-(1→]. The identification of the enzymes responsible for creating these linkages has been a significant area of research.
Recent studies have identified two key families of glycosyltransferases involved in RG-I backbone synthesis. The rhamnosyltransferases (RRTs), which belong to the novel Glycosyltransferase family 106 (GT106), are responsible for transferring rhamnose from UDP-β-L-rhamnose to RG-I oligosaccharides. nih.govfrontiersin.org In Arabidopsis thaliana, there are four RRTs (RRT1-RRT4). frontiersin.org Complementing the action of RRTs are the rhamnogalacturonan I:galacturonosyltransferases (RGGATs). A putative glycosyltransferase in Arabidopsis, initially named MUCI70, has been identified as an RG-I:GalAT and is now referred to as RGGAT1. researchgate.netnih.gov This enzyme catalyzes the transfer of galacturonic acid (GalA) to the rhamnose-containing RG-I acceptor. researchgate.netnih.gov The combined in vitro activity of RGGAT1 and RRT4 has been shown to result in the elongation of RG-I acceptors into a polymeric product. nih.gov RGGAT1 is a founding member of the newly categorized GT116 family, which is phylogenetically distinct from the GALACTURONOSYLTRANSFERASE (GAUT) family (GT8) responsible for homogalacturonan (HG) backbone synthesis. nih.govnih.gov
The backbone of rhamnogalacturonan II (RG-II) is a short chain of α-1,4-linked galacturonic acid residues, similar to homogalacturonan. nih.govnih.gov It is therefore believed that members of the GAUT family (GT8) are responsible for synthesizing the RG-II backbone. nih.govnih.gov
| Enzyme Family | Enzyme Name(s) | Function in Backbone Synthesis | Substrate | Rhamnogalacturonan Type |
|---|---|---|---|---|
| Glycosyltransferase Family 106 (GT106) | Rhamnosyltransferases (RRTs; e.g., RRT1, RRT4) | Transfers rhamnose to the growing RG-I backbone | UDP-β-L-rhamnose | RG-I |
| Glycosyltransferase Family 116 (GT116) | Rhamnogalacturonan I:Galacturonosyltransferase (RGGAT1) | Transfers galacturonic acid to the growing RG-I backbone | UDP-α-D-galacturonic acid | RG-I |
| Glycosyltransferase Family 8 (GT8) | Galacturonosyltransferases (GAUTs) | Synthesizes the α-1,4-linked galacturonic acid backbone | UDP-α-D-galacturonic acid | RG-II |
Enzymes Responsible for Side Chain Elongation and Modification (e.g., Rhamnosyltransferases, Galactouronosyltransferases)
The structural diversity and biological function of rhamnogalacturonans are greatly influenced by the variety of side chains attached to the rhamnose residues of the backbone. The synthesis and modification of these side chains involve a large number of specific glycosyltransferases and other modifying enzymes.
For RG-I, the side chains are typically arabinans, galactans, or arabinogalactans. frontiersin.org The elongation of these side chains is catalyzed by specific glycosyltransferases. For instance, members of the GALS (Galactan Synthase) family, a subclade of GT92, have been confirmed to function in the synthesis of the β-1,4-linked galactan side chains of RG-I. nih.gov
The side chains of RG-II are significantly more complex, consisting of 13 different types of monosaccharides linked by at least 22 different glycosidic linkages. nih.govfrontiersin.org Consequently, it is estimated that at least 22 specific glycosyltransferases are required for the synthesis of the RG-II side chains. frontiersin.org To date, only a few of these have been functionally characterized. One such enzyme is the Rhamnogalacturonan II xylosyltransferase (RGXT), which is involved in the synthesis of an RG-II side chain. frontiersin.org In addition to glycosyltransferases, the modification of RG-II side chains also requires other enzymes, such as O-methyltransferases and O-acetyltransferases, which add methyl and acetyl groups, respectively, to the side chain monosaccharides. frontiersin.org
| Enzyme Type | Specific Enzyme/Family (Example) | Function in Side Chain Elongation/Modification | Rhamnogalacturonan Type |
|---|---|---|---|
| Galactan Synthase | GALS family (GT92) | Elongation of β-1,4-galactan side chains | RG-I |
| Xylosyltransferase | Rhamnogalacturonan II xylosyltransferase (RGXT) | Addition of xylose to an RG-II side chain | RG-II |
| O-methyltransferase | Not yet fully characterized | Methylation of side chain monosaccharides | RG-II |
| O-acetyltransferase | Not yet fully characterized | Acetylation of side chain monosaccharides | RG-II |
Cellular Localization of Rhamnogalacturonan Biosynthesis (e.g., Golgi Apparatus, Golgi Vesicles)
The biosynthesis of pectic polysaccharides, including rhamnogalacturonan, is known to occur in the Golgi apparatus. frontiersin.orgnih.gov This complex organelle is composed of a series of flattened, membrane-bound sacs called cisternae, which are functionally and biochemically distinct. Immunocytochemical studies have confirmed the presence of both RG-I and xyloglucan within Golgi cisternae and vesicles, indicating that the Golgi is the primary site for the synthesis of these non-cellulosic polysaccharides. nih.gov No synthesis of these complex polysaccharides has been observed in the endoplasmic reticulum. nih.gov
There is evidence for a sub-Golgi compartmentalization of the biosynthetic machinery. For RG-I, it is proposed that the backbone is synthesized in the early Golgi compartments (cis-Golgi), while the side chains are added and modified in the later compartments (trans-Golgi and trans-Golgi network). frontiersin.org This spatial separation of enzymatic activities allows for the sequential and orderly assembly of the complex rhamnogalacturonan structure. Following their synthesis and modification in the Golgi, the completed pectin (B1162225) molecules are packaged into vesicles that bud off from the trans-Golgi network, are transported to the plasma membrane, and are then secreted into the cell wall. oup.com
Transcriptional Regulation and Gene Expression Profiling Associated with Rhamnogalacturonan AS3 Biosynthesis (e.g., RRT genes, KNOX family transcription factors)
The biosynthesis of rhamnogalacturonan is tightly regulated at the transcriptional level to ensure that its production is coordinated with cell growth and development. Gene expression profiling has identified several transcription factors and gene families that are associated with rhamnogalacturonan biosynthesis.
In Arabidopsis, the biosynthesis of RG-I in the seed coat mucilage is regulated by members of the Class II KNOX family of transcription factors, specifically KNAT3 and KNAT7. nih.gov These transcription factors act redundantly to regulate a suite of genes involved in RG-I synthesis. nih.gov Disruption of both KNAT3 and KNAT7 leads to a significant reduction in mucilage production. nih.gov Furthermore, the expression of RRT1, one of the rhamnosyltransferases involved in RG-I backbone synthesis, is highly upregulated during the formation of seed coat mucilage, a tissue rich in RG-I. nih.gov Similarly, the gene encoding RGGAT1 (MUCI70) is also highly expressed in the Arabidopsis seed coat during the developmental stage of mucilage production. researchgate.net
These findings indicate that the expression of the glycosyltransferases responsible for rhamnogalacturonan biosynthesis is under the control of specific transcription factors that are, in turn, regulated by developmental cues. This intricate regulatory network ensures that rhamnogalacturonan is synthesized in the correct amounts and at the appropriate times during plant development.
Metabolic Flux Analysis of Monosaccharide Precursors and Nucleotide Sugars
The biosynthesis of rhamnogalacturonan requires a steady supply of various monosaccharide precursors in the form of activated nucleotide sugars. Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions and can provide insights into the flow of precursors through the biosynthetic pathways. nih.govnih.gov While specific MFA studies on rhamnogalacturonan biosynthesis are not yet widely reported, the principles of MFA can be applied to understand the metabolic network that produces the necessary nucleotide sugars.
The synthesis of RG-II, in particular, is a testament to the complexity of the required precursors, demanding at least ten different nucleotide sugars. frontiersin.org These are synthesized in the cytoplasm and then transported into the Golgi apparatus where they are utilized by the glycosyltransferases. The efficiency of rhamnogalacturonan synthesis is therefore dependent on the coordinated regulation of both the nucleotide sugar interconversion pathways and the transport of these molecules into the Golgi.
| Nucleotide Sugar Precursor | Monosaccharide Unit | Required for Biosynthesis of |
|---|---|---|
| UDP-D-Xylose (UDP-D-Xylp) | D-Xylose | RG-II |
| UDP-D-Galactose (UDP-D-Galp) | D-Galactose | RG-II |
| UDP-D-Galacturonic acid (UDP-D-GalpA) | D-Galacturonic acid | RG-I, RG-II |
| UDP-D-Glucuronic acid (UDP-D-GlcpA) | D-Glucuronic acid | RG-II |
| CMP-D-Kdo (2-keto-3-deoxy-D-manno-octulosonic acid) | D-Kdo | RG-II |
| UDP-L-Rhamnose (UDP-L-Rhap) | L-Rhamnose | RG-I, RG-II |
| UDP-L-Arabinopyranose (UDP-L-Arap) | L-Arabinose (pyranose form) | RG-II |
| UDP-L-Arabinofuranose (UDP-L-Araf) | L-Arabinose (furanose form) | RG-II |
| GDP-L-Fucose (GDP-L-Fucp) | L-Fucose | RG-II |
| GDP-L-Galactose (GDP-L-Galp) | L-Galactose | RG-II |
Genetic Manipulation and Mutagenesis to Elucidate Biosynthetic Pathways (e.g., Transgenic Plants with Altered Rhamnogalacturonan Structure)
Genetic manipulation and the study of mutants have been invaluable tools for dissecting the biosynthetic pathways of rhamnogalacturonan and understanding its function in the plant cell wall. By altering the expression of genes encoding biosynthetic enzymes, researchers can observe the resulting changes in polysaccharide structure and plant phenotype.
For example, loss-of-function mutations in the RRT1 gene in Arabidopsis lead to a reduction in the amount of RG-I in the seed coat mucilage, confirming the role of this enzyme in RG-I backbone synthesis. nih.gov In another approach, transgenic potato plants were created that express a fungal rhamnogalacturonan lyase (eRGL), an enzyme that degrades the RG-I backbone. purdue.edu These transgenic plants exhibited altered tuber morphology, including swollen periderm cells and the formation of intercellular spaces, and had a significant reduction in the galactan and arabinan (B1173331) side chains of RG-I. purdue.edu This demonstrates the importance of the RG-I backbone in anchoring these side chains within the cell wall and for normal tissue development. purdue.edu
Furthermore, mutations that affect the synthesis of RG-II or its ability to form borate (B1201080) cross-links have been shown to be detrimental to plant growth and development, in some cases leading to lethality. nih.gov The severe phenotypes of these mutants underscore the critical role of RG-II in maintaining the structural integrity of the cell wall. nih.gov To overcome the lethality of such mutations, researchers have utilized CRISPR/Cas9 gene editing in plant callus tissue to generate knockout mutants and study the function of putative RG-II glycosyltransferases. jbei.org Additionally, the down-regulation of UDP-glucuronic acid biosynthesis, a key precursor for pectic polysaccharides, results in swollen cell walls and severe developmental defects, highlighting the importance of the precursor supply chain. nih.gov
Enzymatic and Microbial Degradation of Rhamnogalacturonan As3
Characterization of Rhamnogalacturonan Hydrolases (e.g., Endo- and Exo-hydrolases)
Rhamnogalacturonan hydrolases are a group of enzymes that cleave the glycosidic bonds within the rhamnogalacturonan backbone through hydrolysis. These enzymes are categorized based on their mode of action as either endo-hydrolases, which act on internal bonds, or exo-hydrolases, which act on the terminal ends of the polysaccharide chain.
Endo-rhamnogalacturonan hydrolases (EC 3.2.1.171) catalyze the endohydrolysis of the α-D-GalA-(1→2)-α-L-Rha glycosidic bond in the rhamnogalacturonan I backbone. wikipedia.org This action results in an initial inversion of the anomeric configuration, releasing oligosaccharides with β-D-GalA at the reducing end. wikipedia.org One of the first and most extensively studied endo-hydrolases was derived from Aspergillus aculeatus. nih.govdtu.dk These enzymes are crucial for breaking down the long rhamnogalacturonan chain into smaller fragments, making them more accessible to other degradative enzymes. wur.nl
Exo-hydrolases act on the non-reducing ends of the rhamnogalacturonan chain. Two main types have been identified:
Rhamnogalacturonan rhamnohydrolase : This enzyme removes terminal non-reducing L-rhamnose residues that are α-(1,4)-linked to D-galacturonic acid residues. wur.nl
Rhamnogalacturonan galacturonohydrolase : This enzyme is responsible for removing terminal non-reducing D-galacturonic acid residues that are α-(1,2)-linked to L-rhamnose residues. wur.nl
The concerted action of these hydrolases is essential for the complete degradation of the rhamnogalacturonan backbone. The characterization of these enzymes, particularly from fungal sources like Aspergillus aculeatus, has been instrumental in understanding the intricate process of pectin (B1162225) degradation. wur.nl
| Enzyme Type | Action | Bond Cleaved | Source Example |
| Endo-rhamnogalacturonan hydrolase | Cleaves internal bonds | α-D-GalA-(1→2)-α-L-Rha | Aspergillus aculeatus |
| Rhamnogalacturonan rhamnohydrolase | Removes terminal rhamnose | α-L-Rha-(1,4)-D-GalA | Aspergillus aculeatus |
| Rhamnogalacturonan galacturonohydrolase | Removes terminal galacturonic acid | α-D-GalA-(1,2)-L-Rha | Aspergillus aculeatus |
Role and Specificity of Rhamnogalacturonan Lyases in Backbone Cleavage (e.g., α1,2-bond, α1,4-bond specificity)
Rhamnogalacturonan lyases (EC 4.2.2.23) are another critical class of enzymes involved in the degradation of the rhamnogalacturonan backbone. mdpi.com Unlike hydrolases, lyases cleave glycosidic bonds via a β-elimination mechanism. researchgate.netnih.gov This reaction results in the formation of an unsaturated product, typically a 4,5-unsaturated galacturonic acid residue at the non-reducing end of the newly formed oligosaccharide. researchgate.netnih.gov
These enzymes exhibit high specificity for the α-1,4-glycosidic bond between L-rhamnose and D-galacturonic acid residues in the rhamnogalacturonan-I backbone. nih.govresearchgate.net Rhamnogalacturonan lyases have been identified in various microorganisms, including fungi such as Aspergillus aculeatus and bacteria like Bacillus and Dickeya species. mdpi.comuautonoma.cl
The activity of some rhamnogalacturonan lyases, particularly those from plants and certain microbes, is dependent on the presence of calcium ions (Ca2+). nih.govuautonoma.cl Calcium is thought to play a structural role, promoting the catalytic activity of the enzyme. researchgate.net Rhamnogalacturonan lyases are classified into different polysaccharide lyase (PL) families, with PL4 and PL11 being the most common for enzymes acting on rhamnogalacturonan I. nih.govuautonoma.cl
| Enzyme | EC Number | Mechanism | Bond Specificity |
| Rhamnogalacturonan lyase | 4.2.2.23 | β-elimination | α-L-Rha-(1,4)-D-GalA |
Identification of Degradation Products and Oligomers
The enzymatic degradation of rhamnogalacturonan by hydrolases and lyases results in a variety of smaller oligosaccharides. The specific products formed depend on the type of enzyme used and its mode of action.
The action of endo-rhamnogalacturonan hydrolase on the rhamnogalacturonan backbone liberates a series of linear rhamnogalacturonan oligomers. nih.gov Studies on the mode of action of this enzyme have shown that it can cleave oligomers containing five or more rhamnose units. nih.gov
Rhamnogalacturonan lyases , through their β-elimination mechanism, produce oligosaccharides with an unsaturated galacturonic acid residue at the non-reducing end. researchgate.netnih.gov The size of the resulting oligomers can vary, and these enzymes have been shown to be active on oligomers containing at least six galacturonic acid units. nih.gov
The identification and characterization of these degradation products are often achieved using techniques such as high-performance anion-exchange chromatography (HPAEC) and 1H NMR spectroscopy. nih.gov The generation of specific rhamnogalacturonan oligosaccharides through controlled enzymatic degradation is of interest for their potential health benefits. frontiersin.org
Impact of Microbial Gut Microbiota on Rhamnogalacturonan AS3 Degradation and Metabolism in vitro
The human gut microbiota possesses a remarkable capacity to degrade complex dietary polysaccharides that are indigestible by human enzymes, including rhamnogalacturonan. In vitro fermentation models have been instrumental in elucidating the role of gut bacteria in the breakdown of this complex pectin component.
Key bacterial species from the genus Bacteroides, such as Bacteroides thetaiotaomicron and Bacteroides ovatus, are known to be proficient degraders of rhamnogalacturonan. nih.govh1.co These bacteria produce a wide array of carbohydrate-active enzymes, including rhamnogalacturonan hydrolases and lyases, which work in a coordinated manner to depolymerize the rhamnogalacturonan backbone and remove its side chains. nih.govresearchgate.net
In vitro studies have shown that the degradation of rhamnogalacturonan by gut microbiota is a hierarchical process. nih.gov The side chains, which are often composed of arabinans and galactans, are typically removed first, followed by the breakdown of the rhamnogalacturonan backbone. wur.nl This stepwise degradation allows for the efficient utilization of the various monosaccharide components of the polysaccharide.
The fermentation of rhamnogalacturonan by gut bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which are important metabolites for host health. researchgate.net Furthermore, the degradation of rhamnogalacturonan can selectively stimulate the growth of beneficial gut bacteria, suggesting its potential as a prebiotic. researchgate.netresearchgate.net
Engineered Enzymes for Targeted this compound Modification and Depolymerization
The specific and controlled degradation of rhamnogalacturonan is of significant interest for various applications, including the production of functional oligosaccharides and the modification of plant-based materials. This has driven research into the engineering of enzymes with improved or novel properties for targeted rhamnogalacturonan modification.
Protein engineering techniques have been employed to enhance the thermostability of rhamnogalacturonan-modifying enzymes, which can be beneficial for industrial processes. nih.govdtu.dk Additionally, heterologous expression systems, such as the yeast Pichia pastoris, have been used to produce and characterize rhamnogalacturonan lyases, facilitating the study of their biochemical properties and potential applications. uautonoma.cl
The targeted modification of rhamnogalacturonan through engineered enzymes allows for the generation of molecules with specific structures and functionalities. For example, the enzymatic removal of side chains can alter the physical properties of pectin, while the controlled depolymerization of the backbone can yield oligosaccharides with specific degrees of polymerization and potential bioactivities. researchgate.net
Influence of Degradation on Functional Properties of this compound
The degradation of rhamnogalacturonan, whether through enzymatic or microbial action, has a significant impact on its functional properties. The complex structure of native rhamnogalacturonan, with its long backbone and extensive side chains, contributes to properties such as viscosity and gel formation.
The enzymatic removal of the neutral sugar side chains from the rhamnogalacturonan backbone can lead to a decrease in the viscosity of pectin solutions. researchgate.net This is because the side chains contribute to the hydrodynamic volume and intermolecular interactions of the pectin molecules. The length and abundance of these side chains have been shown to influence the conformational properties of rhamnogalacturonan in solution and in gels. researchgate.net
Furthermore, the depolymerization of the rhamnogalacturonan backbone into smaller oligosaccharides alters its functional characteristics. While the high molecular weight polysaccharide may contribute to the texture and stability of food products, the resulting oligosaccharides can exhibit prebiotic effects by selectively promoting the growth of beneficial gut bacteria. researchgate.net The degree of methylesterification of the galacturonic acid residues in the backbone also plays a crucial role in determining the functional properties of pectin and its degradation products. researchgate.net
Biological Activities and Cellular/molecular Mechanisms of Rhamnogalacturonan As3
Immunomodulatory Effects of Rhamnogalacturonan AS3
Rhamnogalacturonan polysaccharides are potent immunomodulators, capable of influencing both innate and adaptive immune responses through various mechanisms, including the activation of the complement system, modulation of inflammatory cytokines, and enhancement of immune cell functions.
Anti-Complementary Activity in vitro
The complement system is a critical component of innate immunity, but its overactivation can lead to tissue damage. Certain pectic polysaccharides containing rhamnogalacturonan moieties have demonstrated significant anti-complementary activity. An acidic polysaccharide isolated from Forsythia suspensa, which possesses a backbone of homogalacturonan and rhamnogalacturonan-I (RG-I), was found to inhibit complement activation through both the classical and alternative pathways. This inhibitory effect is linked to the galacturonic acid content of the polysaccharide. Mechanistic studies showed that this compound selectively interacts with multiple complement proteins, including C1q, C1r, C1s, C2, C3, and C9, thereby controlling the activation cascade.
Anti-Inflammatory Responses (e.g., Modulation of Cytokines like NO, IL-6, TNF-α in RAW264.7 cell models)
Rhamnogalacturonans exhibit complex, context-dependent modulation of inflammatory mediators in macrophage cell models like RAW264.7. Some rhamnogalacturonan-I polysaccharides, such as those from Panax ginseng and a polysaccharide fraction from Solanum nigrum, can stimulate resting macrophages, inducing the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). plos.orgnih.gov This action suggests a role in enhancing the baseline immune surveillance and response.
Conversely, in models mimicking a damaged or inflammatory state, rhamnogalacturonan can have an anti-inflammatory effect. A high-branched RG-I from wolfberry was shown to significantly reduce the production of NO and TNF-α in a damaged intestinal barrier model. nih.gov This dual functionality highlights the immunomodulatory, rather than purely pro- or anti-inflammatory, nature of these polysaccharides, allowing them to either heighten immune readiness or dampen an excessive inflammatory response depending on the physiological context.
Enhancement of Phagocytosis in vitro and in vivo (animal models)
A key function of macrophages in the innate immune response is phagocytosis, the process of engulfing pathogens and cellular debris. Rhamnogalacturonan polysaccharides have been shown to directly enhance this process. In vitro studies have demonstrated that RG-I derived from wolfberry can cross the intestinal barrier and directly enhance the viability and phagocytic ability of macrophages. nih.gov Similarly, rhamnogalacturonan isolated from okra has been noted for its ability to stimulate phagocytosis by macrophages. biosynth.com This enhancement of phagocytic activity is a crucial mechanism by which these compounds contribute to host defense.
Modulation of Innate Immune Cell Responsiveness in vitro
Beyond phagocytosis, rhamnogalacturonans can broadly modulate the responsiveness of various innate immune cells. A notable example is an RG-I-type polysaccharide purified from broccoli, which demonstrated potent activation of murine peritoneal macrophages, leading to a significant enhancement of TNF-α, IL-12, and IL-6 secretion. Furthermore, administration of this polysaccharide in animal models enhanced the tumor-killing activity of Natural Killer (NK) cells, which are critical effector cells in innate immunity responsible for eliminating virally infected and cancerous cells.
Receptor-Mediated Immune Cell Activation (e.g., TLRs, Dectin-1, MR, CR3)
The immunomodulatory effects of rhamnogalacturonans are initiated by their recognition by specific pattern recognition receptors (PRRs) on the surface of immune cells. frontiersin.orgresearchgate.net Research has identified several key receptors involved in this process. Rhamnogalacturonan-II (RG-II) has been identified as a direct agonist for Toll-like receptor 4 (TLR4). nih.govresearchgate.net Similarly, rhamnogalacturonan from Acmella oleracea was found to activate intestinal epithelial barrier function through TLR4. physiology.org
A comprehensive study on an RG-I polysaccharide from Panax ginseng revealed a broader interaction with multiple PRRs. Its ability to activate macrophages and stimulate the secretion of cytokines like IL-6, TNF-α, and NO was found to be associated with Dectin-1, Toll-like receptor 2 (TLR2), TLR4, CD14, scavenger receptor (SR), and complement receptor 3 (CR3, identified via its component CD11b). nih.gov This interaction with a wide array of receptors underscores the complex and multifaceted way rhamnogalacturonans activate immune cells.
Prebiotic Potential and Gut Microbiota Modulation by this compound
As non-digestible carbohydrates, rhamnogalacturonans can act as prebiotics, selectively fermented by beneficial gut microbes to promote host health. Carrot-derived rhamnogalacturonan-I (cRG-I) has been a particular focus of research in this area.
Studies using in vitro models of the human gut have shown that cRG-I is consistently fermented by keystone microbial species. This fermentation leads to a significant increase in the production of beneficial short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate. Concurrently, cRG-I supplementation selectively stimulates the growth of specific beneficial bacteria. It has been shown to increase the abundance of genera such as Bacteroides and Prevotella, as well as a specific increase in Bifidobacterium longum.
Table 1: Impact of Carrot-Derived Rhamnogalacturonan-I (cRG-I) on Gut Microbiota Composition
| Bacterial Group | Change in Abundance |
|---|---|
| Bacteroides dorei | Increased |
| Prevotella species | Increased |
| Bifidobacterium longum | Increased |
| Phascolarctobacterium faecium | Increased |
Table 2: Effect of Carrot-Derived Rhamnogalacturonan-I (cRG-I) on Microbial Metabolite Production
| Metabolite | Change in Production |
|---|---|
| Acetate | Increased |
| Propionate | Increased |
| Butyrate | Increased |
| Indole-3-propionic acid (IPA) | Increased |
Selective Stimulation of Beneficial Gut Bacteria (e.g., Bifidobacterium, Lactobacillus)
This compound has demonstrated prebiotic properties by selectively promoting the growth of beneficial gut bacteria. Polysaccharides from Angelica sinensis have been shown to increase the relative abundances of beneficial genera such as Lactobacillus and Bifidobacterium. nih.gov This selective fermentation is a key characteristic of prebiotics, which are defined as non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon. microbiotajournal.com
Studies on similar rhamnogalacturonan-I (RG-I) structures from other plant sources further support these findings. For instance, carrot-derived RG-I has been shown to promote the growth of Bifidobacterium longum. nih.gov In vitro fecal fermentation of quinoa, which also contains complex carbohydrates, significantly increased the abundance of Bifidobacterium and Lactobacillus. nih.gov The ability of these polysaccharides to be utilized by beneficial microbes is a critical aspect of their health-promoting effects. nih.gov
Induction of Short-Chain Fatty Acid (SCFA) Production (e.g., butyric acid)
The fermentation of this compound by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are crucial metabolites for gut health. frontiersin.org The primary SCFAs produced are acetate, propionate, and butyrate. nih.gov Butyrate, in particular, is a key energy source for colonocytes and has anti-inflammatory properties. mdpi.commdpi.com
The structural characteristics of pectic polysaccharides, such as the rhamnogalacturonan-I (RG-I) domain, are significantly related to their fermentation characteristics and SCFA generation. nih.gov In vitro fermentation models have demonstrated that carrot-derived RG-I induces a higher production of SCFAs compared to other prebiotics like inulin. nih.gov The production of butyric acid is a result of the fermentation of carbohydrates by several anaerobic bacteria, primarily from the genus Clostridium. ramauniversity.ac.incelignis.commicrobenotes.com The general pathway involves the conversion of glucose to pyruvate, then to acetyl-CoA, and finally to butyric acid. microbenotes.com
Table 1: Impact of Rhamnogalacturonan and Similar Polysaccharides on Gut Microbiota and SCFA Production
| Polysaccharide Source | Beneficial Bacteria Stimulated | Key SCFA Produced | Reference |
|---|---|---|---|
| Angelica sinensis (ASP-2pb) | Lactobacillus, Bifidobacterium | Not specified | nih.gov |
| Carrot (cRG-I) | Bifidobacterium longum | Acetate, Propionate, Butyrate | nih.gov |
| Citrus (RG-I type) | Not specified | High SCFA generation | nih.gov |
In vitro Fermentation Models for Prebiotic Assessment
In vitro fermentation models are essential tools for evaluating the prebiotic potential of substances like this compound. mdpi.com These models typically use human or animal fecal samples to simulate the gut environment and assess changes in microbial populations and metabolite production. nih.govnih.govmdpi.com Such studies have confirmed that polysaccharides from sources like Angelica sinensis and carrot can modulate the gut microbiota and increase the production of beneficial metabolites. researchgate.netresearchgate.net
These models allow for the controlled investigation of the relationship between the structure of a polysaccharide and its fermentation characteristics. nih.gov For example, the fermentation of carrot-derived rhamnogalacturonan-I has been shown to occur in stages, with different parts of the molecule being degraded at different times, potentially affecting its nutritional properties in different sections of the colon. researchgate.net
Intestinal Barrier Function Enhancement by this compound
This compound has been shown to directly improve the function of the intestinal epithelial barrier, a critical component of gut health. A compromised barrier is associated with inflammatory conditions.
Reduction of Cellular Permeability in vitro (e.g., Caco-2 cell models)
In vitro studies using Caco-2 cell monolayers, a model for the human intestinal epithelium, have demonstrated that rhamnogalacturonan can reduce cellular permeability. researchgate.netresearchgate.netsemanticscholar.orgjddtonline.info In one study, a rhamnogalacturonan (RGal) isolated from Acmella oleracea reduced the cellular permeability of Caco-2 cells that had been exposed to the inflammatory cytokine IL-1β. researchgate.net This suggests a protective effect on the intestinal barrier during inflammatory conditions.
Acceleration of Tight Junction Assembly and Preservation of Tight Junction Proteins
Tight junctions are protein complexes that seal the space between epithelial cells, regulating paracellular permeability. nih.govnih.gov Rhamnogalacturonan has been shown to positively influence these structures. The RGal from Acmella oleracea was found to preserve the distribution of occludin, a key tight junction protein, in Caco-2 cells. researchgate.net The assembly and maintenance of tight junctions are complex processes involving various signaling pathways. researchgate.netresearchgate.net Polysaccharides from the aboveground parts of Angelica sinensis have been reported to increase the expression of tight junction proteins, thereby strengthening the intestinal barrier. researchgate.net
Promotion of Wound Healing in Epithelial Cell Lines
Epithelial restitution, the process of resealing wounds in the intestinal lining, is crucial for maintaining barrier integrity. escholarship.org Rhamnogalacturonan has been found to promote this process. Studies have shown that RGal accelerates wound healing in Caco-2 and other colonic epithelial cell lines. researchgate.netnih.gov This effect is achieved by increasing cell migration, a key step in covering the wounded area. nih.gov The mechanism appears to involve the activation of the transcription factor NF-κB and the downstream activity of the COX-2 protein. nih.gov This promotion of wound healing could be beneficial in resolving intestinal inflammation and promoting mucosal healing. nih.govnih.gov
Table 2: Effects of Rhamnogalacturonan on Intestinal Barrier Function in vitro
| Activity | Model System | Observed Effect | Reference |
|---|---|---|---|
| Reduction of Permeability | Caco-2 cells | Reduced permeability after IL-1β exposure | researchgate.net |
| Tight Junction Preservation | Caco-2 cells | Preserved occludin distribution | researchgate.net |
| Wound Healing | Caco-2, T84, and primary cells | Enhanced wound healing via increased cell migration | nih.gov |
Anti-Proliferative and Cytotoxic Effects of this compound in vitro
Rhamnogalacturonan I (RG-I), a key structural domain of pectin (B1162225), has demonstrated notable anti-proliferative and cytotoxic effects against various cancer cell lines in laboratory settings. These activities are believed to be linked to the specific structural characteristics of the RG-I domain.
Effects on Human Colon Carcinoma Cells (e.g., HT29, SW620)
Research has shown that RG-I domains can inhibit the growth of human colon cancer cells. For instance, a pectin rich in the rhamnogalacturonan I domain, extracted from potatoes, was found to inhibit the proliferation of HT-29 human colon cancer cells. nih.gov This inhibitory action was associated with the induction of a significant G2/M phase cell cycle arrest. nih.gov The mechanism behind this effect involves the down-regulation of cyclin B1 and cyclin-dependent kinase 1 expression. nih.gov
Similarly, other studies utilizing Rhamnogalacturonan I extracts have observed a reduction in the proliferation of DLD1 and HCT116 colon cancer cells in a manner dependent on both dose and time. nih.govresearchgate.net One potential mechanism for this anti-cancer activity is the reduction of ICAM1 gene expression. nih.govresearchgate.net Structural analysis suggests that a homogalacturonan component within the RG-I structure may be essential for this anti-proliferative activity. nih.gov
| Cell Line | Source of Rhamnogalacturonan I | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| HT-29 | Potato | Inhibition of proliferation | Induction of G2/M cell cycle arrest; Down-regulation of cyclin B1 and CDK1 nih.gov |
| DLD1 | Not Specified | Reduced proliferation (dose- and time-dependent) | Reduced ICAM1 gene expression nih.govresearchgate.net |
| HCT116 | Not Specified | Reduced proliferation (dose- and time-dependent) | Reduced ICAM1 gene expression nih.govresearchgate.net |
Broader Spectrum in vitro Anticancer Screening (if applicable to specific AS3-like isolates)
The anticancer activities of RG-I type polysaccharides are not limited to colon cancer. A polysaccharide isolated from turmeric, identified as having a typical RG-I structure, has shown potent anti-metastatic activities. nih.gov In studies involving a lung cancer model induced by Colon26-M3.1 carcinoma, both intravenous and oral administration of this turmeric-derived polysaccharide effectively inhibited lung cancer. nih.govnih.gov This effect is linked to the immunostimulatory properties of the polysaccharide, including the enhancement of natural killer (NK) cell and cytotoxic T lymphocyte (CTL)-mediated cytotoxicity against tumor cells. nih.govnih.gov
Antioxidant Activities of this compound
Pectic polysaccharides, including those with RG-I domains, are recognized for their antioxidant properties. This activity is largely attributed to their structural characteristics, such as a high content of galacturonic acid. nih.gov
Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant potential of RG-I rich polysaccharides has been quantified using standard radical scavenging assays. Polysaccharides extracted from wax apple, which are predominantly composed of a high rhamnogalacturonan-I domain, demonstrated significant enhancement of DPPH and ABTS radical-scavenging abilities. nih.gov Similarly, pectic polysaccharides isolated from Veronica peregrina L showed a strong ability to scavenge DPPH and ABTS radicals, a property potentially associated with their high content of galacturonic acid and the presence of a homogalacturonan domain. nih.gov A pumpkin pectic polysaccharide rich in RG-I also confirmed the ability to inhibit DPPH and ABTS radicals. researchgate.net
| Source of RG-I Polysaccharide | Assay | Result |
|---|---|---|
| Wax Apple (Syzygium samarangense) | DPPH, ABTS | Significantly enhanced radical-scavenging abilities nih.gov |
| Veronica peregrina L | DPPH, ABTS | Strong radical scavenging ability nih.gov |
| Pumpkin | DPPH, ABTS | Confirmed radical scavenging activity researchgate.net |
Protection Against Oxidative Stress in vitro
Beyond direct radical scavenging, RG-I rich polysaccharides can also protect cells from oxidative damage. An RG-I rich pumpkin pectic polysaccharide has been shown to protect pancreatic β cells from oxidative damage. researchgate.net This protective effect was confirmed by its ability to decrease malondialdehyde (MDA) levels, a marker of lipid peroxidation, and increase the activities of superoxide dismutase (SOD), a key antioxidant enzyme. researchgate.net
Specific Molecular Interactions (e.g., Galectin-3 Inhibition)
One of the most significant molecular interactions identified for RG-I polysaccharides is the inhibition of galectin-3. Galectin-3 is a β-galactoside-binding protein that is overexpressed in many cancers and is involved in tumor progression, metastasis, and immune evasion. nih.govmdpi.com
An RG-I-rich pectin fragment from ginseng, designated RG-I-4, was found to potently inhibit several galectin-3-mediated processes, including hemagglutination, cancer cell adhesion, and the binding of galectin-3 to T-cells. nih.gov This fragment specifically binds to the carbohydrate recognition domain of galectin-3 with a high affinity, showing a dissociation constant (Kd) of 22.2 nM. nih.gov Structure-activity relationship studies have revealed that the galactan side chains of the RG-I molecule are essential for this inhibitory activity. nih.gov
Another RG-I domain from ginseng, RG-I-3A, also exhibited a very strong inhibitory effect on galectin-3, with a minimum inhibitory concentration (MIC) value of 0.6 ± 0.06 μg/mL, which is comparable to that of modified citrus pectin (MCP), a well-established galectin-3 inhibitor. mdpi.com While many RG-I pectins show this anti-cancer activity through galectin-3 inhibition, it is noteworthy that some, like potato rhamnogalacturonan I, may reduce colon cancer cell proliferation through a galectin-3 independent mechanism. researchgate.net
| RG-I Isolate | Source | Galectin-3 Inhibitory Activity (MIC) | Reference |
|---|---|---|---|
| RG-I-3A | Ginseng | 0.6 ± 0.06 μg/mL | mdpi.com |
| RG-I-4 | Ginseng | 0.25 ± 0.02 μg/mL | mdpi.com |
| RG-I-2 | Ginseng | 60 ± 3.8 μg/mL | mdpi.com |
| Modified Citrus Pectin (MCP) | Citrus | 0.6 ± 0.05 μg/mL | mdpi.com |
| Potato Galactan | Potato | 9.0 ± 1.1 μg/mL | mdpi.com |
Information on "this compound" Currently Unavailable
A thorough review of available scientific literature and public data sources did not yield specific information for a chemical compound designated as "this compound." The search primarily returned results for well-characterized pectic polysaccharides, namely rhamnogalacturonan I (RG-I) and rhamnogalacturonan II (RG-II), which are complex carbohydrates found in the primary cell walls of plants.
Rhamnogalacturonans, in general, are a diverse group of polysaccharides with a backbone of repeating disaccharide units of rhamnose and galacturonic acid. nih.govuga.edu They play crucial roles in plant cell wall structure and integrity. nih.govnih.govmdpi.com The side chains attached to the rhamnogalacturonan backbone can vary significantly depending on the plant source, which in turn influences their biological activities. uga.edu These activities can include immunomodulatory, anti-inflammatory, and antioxidant effects. mdpi.comnih.gov
In the context of plant-microbe interactions, components of the plant cell wall, including rhamnogalacturonans, can act as signaling molecules and are involved in defense mechanisms against pathogens. wur.nl Furthermore, the degradation of these polysaccharides by microbial enzymes is an important process in various biological systems. researchgate.netresearchgate.net
Given the absence of specific data for "this compound" in the conducted search, it is not possible to provide detailed information on its biological activities, cellular or molecular mechanisms, or its specific role in plant-microbe interactions or plant physiology as requested. It is possible that "AS3" is a designation from a specific, unpublished study or a proprietary name not widely indexed in scientific databases. Without further context or specific literature citing this exact compound, a detailed and scientifically accurate article cannot be generated.
Advanced Research Methodologies and Future Perspectives for Rhamnogalacturonan As3 Studies
Integration of Omics Approaches (Genomics, Proteomics, Metabolomics) in Rhamnogalacturonan AS3 Research
The integration of multi-omics technologies would be fundamental to understanding the biosynthesis, modification, and biological roles of a putative this compound. wikipedia.orgnih.govpacificpectin.comGenomics would allow for the identification of genes encoding the glycosyltransferases, acetyltransferases, and other enzymes responsible for its specific structure. Proteomics would then confirm the expression of these enzymes under various conditions, providing insight into the regulation of the biosynthetic pathway. wikipedia.orgMetabolomics would be employed to analyze the precursor nucleotide sugars and to detect changes in the metabolic profile of organisms or tissues in response to the presence or absence of this compound, thereby helping to elucidate its function. wikipedia.org
| Omics Approach | Application in this compound Research | Potential Insights |
| Genomics | Identification of biosynthetic gene clusters. | Discovery of enzymes responsible for backbone synthesis, side-chain addition, and modifications. |
| Proteomics | Quantification of enzyme expression levels. | Understanding the regulation of biosynthesis in different tissues or developmental stages. |
| Metabolomics | Profiling of sugar precursors and related metabolites. | Linking this compound to broader metabolic pathways and cellular functions. wikipedia.org |
Advanced Imaging Techniques for Localizing this compound in muro or within Cellular Structures
Visualizing the precise location of a novel polysaccharide within the complex architecture of the plant cell wall is critical to understanding its function. Advanced imaging techniques would be indispensable for localizing this compound. Immunocytochemistry , using monoclonal antibodies specifically raised against unique structural motifs of this compound, would be a primary tool. uga.eduresearchgate.net These antibodies, tagged with fluorescent probes, would allow for high-resolution mapping via confocal laser scanning microscopy (CLSM) . Furthermore, metabolic labeling with synthetic sugar analogs that can be incorporated into the polysaccharide and subsequently visualized through click chemistry offers another powerful method for tracking its synthesis and deposition in muro. nih.gov
Computational Modeling and Simulation of this compound Structure-Function Relationships
Once the primary structure of this compound is determined, computational modeling and molecular dynamics simulations would offer invaluable insights into its three-dimensional conformation and interactions with other cell wall components. These simulations could predict how the specific arrangement of its backbone and side chains influences properties like flexibility, porosity, and binding capacity. By modeling its interactions with cellulose (B213188), hemicelluloses, and other pectic domains, researchers could formulate hypotheses about its specific role in maintaining cell wall integrity and mechanics, which could then be tested experimentally.
Development of Standardized this compound Reference Materials for Research
A significant hurdle in pectin (B1162225) research is the lack of standardized reference materials, which complicates the comparison of data between different laboratories. megazyme.comjairjp.com The development of a highly purified and structurally characterized this compound standard would be a crucial step. This would involve isolating the compound in sufficient quantities from a reliable source and thoroughly characterizing its molecular weight, monosaccharide composition, and glycosidic linkage patterns using techniques like Size-Exclusion Chromatography (SEC) , Mass Spectrometry (MS) , and Nuclear Magnetic Resonance (NMR) spectroscopy . megazyme.com This reference material would be essential for calibrating analytical methods and ensuring the reproducibility of research findings.
Exploration of Unexplored Biological Activities and Therapeutic Potential in Preclinical Models (Beyond Current Findings)
Pectins are known to possess a range of biological activities, including prebiotic effects and the ability to modulate the immune system. Once isolated and characterized, this compound would be screened for novel bioactivities. Preclinical studies using cell cultures and animal models could investigate its potential as an anti-inflammatory agent, an anticancer compound, or a modulator of the gut microbiome. For instance, its ability to bind to specific receptors like galectin-3, a protein implicated in various diseases, could be a key area of therapeutic investigation.
Challenges and Opportunities in this compound Research and Application
The primary challenge in the study of a hypothetical this compound is its initial discovery and isolation. Its potentially low abundance and complex structure would require sophisticated analytical techniques for detection and characterization. jairjp.comnih.gov However, overcoming these challenges presents significant opportunities. The discovery of a new pectic polysaccharide could reveal novel aspects of cell wall biology and provide a new biomaterial with unique properties for applications in the food, pharmaceutical, and biomedical industries. The enzymatic machinery from microorganisms that degrade this structure could also be harnessed for biotechnological purposes, such as improving biofuel production or developing novel food textures. unesp.br
Q & A
Basic: What structural characterization methods are recommended for analyzing rhamnogalacturonan AS3 (RG-AS3) in plant cell walls?
To determine the structural composition of RG-AS3, researchers should employ a combination of techniques:
- Monosaccharide Analysis : Use High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to quantify neutral sugars (e.g., rhamnose, galactose) and uronic acids (e.g., galacturonic acid). For example, soy-derived RG-AS3 contains 51% galacturonic acid and 49% neutral sugars .
- Linkage Analysis : Gas Chromatography-Mass Spectrometry (GC-MS) after permethylation or acetylation reveals glycosidic bond patterns, critical for distinguishing RG-I subtypes.
- NMR Spectroscopy : 1D/2D NMR (e.g., COSY, HSQC) identifies anomeric proton signals and confirms backbone branching patterns. Potato-derived RG-AS3 exhibits distinct arabinose and galactose side-chain signatures .
Advanced: How can researchers resolve discrepancies in monosaccharide profiles of RG-AS3 from different plant sources?
Discrepancies arise due to source-specific biosynthesis (e.g., soy vs. potato) and extraction protocols:
- Source Variability : Soy RG-AS3 has higher rhamnose (13%) and galactose (25%) compared to potato (6.2% rhamnose, 23.1% galactose) .
- Enzyme Hydrolysis Optimization : Adjust enzymatic treatments (e.g., rhamnogalacturonan hydrolase vs. lyase) to minimize side-chain degradation. For potato, prolonged hydrolysis may over-release arabinose .
- Standardization : Include internal standards (e.g., inositol) during HPAEC-PAD to normalize batch-to-batch variability .
Basic: What purity assessment methods are validated for RG-AS3 substrates?
- Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) : Determines molecular weight distribution and detects aggregates. Soy RG-AS3 purity exceeds 97% .
- Colorimetric Assays : Use the m-hydroxydiphenyl method for uronic acid quantification, avoiding interference from neutral sugars .
- Enzyme-Specific Activity Tests : Validate purity via substrate specificity; e.g., RG-AS3 should show no degradation by polygalacturonases targeting homogalacturonan .
Advanced: What experimental design considerations are critical for enzyme activity assays using RG-AS3?
- Substrate Preparation : Pre-treat RG-AS3 with chelating agents (e.g., EDTA) to remove divalent cations that inhibit lyase activity .
- Kinetic Parameters : Measure initial reaction rates using viscometry or reducing sugar assays (e.g., DNS method) under saturating substrate conditions. For rhamnogalacturonan lyase, optimize pH 5.5–6.5 and 40°C .
- Negative Controls : Include heat-inactivated enzymes to rule out non-enzymatic breakdown.
Advanced: What challenges exist in synthesizing RG-AS3 fragments for functional studies?
- Protecting Group Strategy : Orthogonal protecting groups (e.g., acetyl, benzyl) are required for regioselective glycosylation. Modular synthesis of rhamnose and galacturonic acid building blocks is labor-intensive .
- Stereochemical Control : Ensure α-1,2-linked rhamnose and β-1,4-linked galacturonic acid motifs using glycosyl donors with tailored leaving groups (e.g., trichloroacetimidates) .
- Scale-Up Limitations : Low yields (10–20%) in fragment coupling necessitate iterative purification via preparative HPLC .
Basic: What storage conditions preserve RG-AS3 stability for long-term studies?
- Temperature : Store lyophilized powder at ambient temperature (20–25°C) in desiccated conditions. Avoid freezing, which may induce polysaccharide aggregation .
- Stability Monitoring : Perform biannual HPAEC-PAD analysis to detect sugar degradation. Stability exceeds two years under recommended conditions .
Advanced: How can batch-to-batch variability in RG-AS3 impact reproducibility, and how is it mitigated?
- Source Material Consistency : Use standardized plant cultivars (e.g., specific soy or potato strains) and document growth conditions .
- Extraction Protocol Rigor : Adopt controlled enzymatic hydrolysis (e.g., endo-polygalacturonase pretreatment) to minimize side-chain heterogeneity .
- QC Metrics : Implement a certificate of analysis (COA) with monosaccharide ratios, uronic acid content, and enzyme activity validation .
Advanced: How is RG-AS3 integrated into models of plant cell wall architecture?
- Co-Polymer Networks : Study RG-AS3 interactions with cellulose and xyloglucan via atomic force microscopy (AFM) or solid-state NMR. Tomato RG-lyase mutants show altered cell wall mechanics during fruit ripening .
- In Silico Modeling : Use molecular dynamics simulations to predict RG-AS3’s role in pectin hydrogel formation, leveraging monosaccharide linkage data .
Basic: What is the role of RG-AS3 in plant physiology and stress responses?
- Cell Wall Flexibility : RG-AS3 contributes to middle lamella integrity, affecting fruit softening. Transgenic tomatoes with suppressed RG-lyase activity exhibit delayed ripening .
- Pathogen Defense : RG-AS3 oligosaccharides act as signaling molecules, inducing defense-related genes in Arabidopsis .
Advanced: What advanced analytical techniques address acetylation heterogeneity in modified RG-AS3?
- MALDI-TOF-MS : Resolve acetylated oligomers by mass, using ionic liquid matrices to enhance ionization efficiency .
- FT-IR Spectroscopy : Detect O-acetyl ester peaks (~1740 cm⁻¹) and quantify acetylation degrees via calibration curves.
- Enzymatic Deacetylation : Treat samples with acetyl esterases and compare pre-/post-treatment HPAEC-PAD profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
